(aR,4S)-rel-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol
CAS No.:
Cat. No.: VC16870363
Molecular Formula: C21H30FNO2
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30FNO2 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | 2-[(4S)-3-ethyl-5-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol |
| Standard InChI | InChI=1S/C21H30FNO2/c1-7-15-19(16-9-8-14(22)10-17(16)25)18(13(6)24)21(12(4)5)23-20(15)11(2)3/h8-13,19,23-25H,7H2,1-6H3/t13-,19-/m1/s1 |
| Standard InChI Key | DFUMBTGBUROVGN-BFUOFWGJSA-N |
| Isomeric SMILES | CCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |
| Canonical SMILES | CCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound’s core structure consists of a pyridine ring substituted at the 3-position with a methanol group (). Key substituents include:
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Ethyl group at the 5-position
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(4-Fluoro-2-hydroxyphenyl) group at the 4-position
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Methyl group at the alpha position of the pyridine ring
The stereochemical designation (aR,4S)-rel indicates a relative configuration where the alpha carbon (adjacent to the hydroxyl group) adopts an configuration, while the 4-position on the pyridine ring adopts an configuration. This stereochemistry is critical for molecular interactions, particularly in chiral environments such as enzyme binding sites.
Table 1: Key Structural and Stereochemical Properties
Physicochemical Properties
Solubility and Lipophilicity
While experimental solubility data remain unreported, the compound’s LogP value of 5.16 suggests significant lipophilicity, likely due to the isopropyl and ethyl substituents. This property may enhance membrane permeability but could also limit aqueous solubility, necessitating formulation strategies for biomedical applications.
Stability and Reactivity
The fluorine atom at the 4-position of the phenyl ring enhances electronic stability through its electron-withdrawing inductive effect, potentially reducing oxidative degradation. The hydroxyl group at the 2-position of the phenyl ring introduces hydrogen-bonding capability, which may influence crystal packing and intermolecular interactions .
Table 2: Key Physicochemical Parameters
Synthesis and Characterization
Synthetic Routes
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Multicomponent reactions involving pyridine precursors, aldehydes, and Grignard reagents.
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Stereoselective catalysis to achieve the desired (aR,4S)-rel configuration.
Analytical Characterization
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 347.226 .
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Nuclear Magnetic Resonance (NMR): and NMR would resolve signals for the ethyl, isopropyl, and aromatic protons, though specific spectral data are unavailable.
Research Gaps and Future Directions
Biological Activity Profiling
No in vitro or in vivo studies specific to this compound are reported. Priority areas include:
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Kinase inhibition assays to identify therapeutic targets.
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ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to assess drug-likeness.
Synthetic Optimization
Developing asymmetric catalytic methods to improve stereochemical purity and yield is critical for scalable production .
Environmental Impact
The environmental fate and biodegradability of fluorinated pyridinemethanols remain unstudied, warranting ecotoxicological assessments.
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